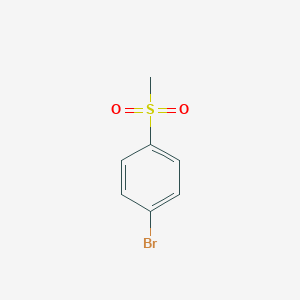
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol. This compound is characterized by the presence of a piperidine ring attached to a benzo[b]thiophene moiety with a 1,1-dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the organophotocatalysed synthesis of 2-piperidinones via a [1 + 2 + 3] strategy. This method utilizes easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions to produce diverse substituted 2-piperidinones . The reaction conditions typically involve the use of organophotocatalysts and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperidine ring and the benzo[b]thiophene moiety, which provide multiple reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the specific reagents used.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be compared with other similar compounds, such as piperidine derivatives and benzo[b]thiophene derivatives. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. For example, piperidine derivatives are commonly used in pharmaceuticals and agrochemicals, while benzo[b]thiophene derivatives are studied for their potential biological activities and electronic properties. The uniqueness of this compound lies in its combination of the piperidine ring and the benzo[b]thiophene moiety with a 1,1-dioxide functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1022-19-1 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO2S/c15-17(16)10-12(14-8-4-1-5-9-14)11-6-2-3-7-13(11)17/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
HAXRUOPYSZWQND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Key on ui other cas no. |
1022-19-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)



![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

